molecular formula C14H18BNO3 B2474661 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole CAS No. 1939174-64-7

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole

Cat. No.: B2474661
CAS No.: 1939174-64-7
M. Wt: 259.11
InChI Key: ZIQQVFSAZXLITF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Conformational Analysis : Compounds containing the dioxaborolan moiety, similar to 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole, have been synthesized and characterized using various spectroscopic methods. The molecular structures of these compounds are further confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations, showing consistency between the optimized molecular structures and crystal structures. The molecular electrostatic potential and frontier molecular orbitals are investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).

Chemical and Physicochemical Properties

  • Molecular Structure and Vibrational Properties Studies : Studies have been conducted to synthesize and characterize similar compounds with 1,3,2-dioxaborolan moieties. These studies include vibrational properties and conformational analysis, with DFT and TD-DFT calculations providing insights into spectroscopic data, geometrical parameters, and molecular electrostatic potential. Such analyses help understand the molecular structures and potential applications of these compounds in various scientific fields (Wu et al., 2021).

Applications in Polymer Science and Organic Electronics

  • Polymer Synthesis and Properties : The dioxaborolan moiety is instrumental in the synthesis of fully conjugated copolymers, indicating its role in the development of materials with specific optical and electronic properties. These materials are characterized by methods such as FTIR, NMR, DSC, UV-visible, and photoluminescence, suggesting their potential applications in organic electronics and photonics (Grigoras & Antonoaia, 2005).

Molecular Docking and Biological Activity

  • Molecular Docking and Medicinal Chemistry : Compounds with similar structures have been subjected to molecular docking studies to explore their potential as anti-inflammatory and antimicrobial agents. These studies reveal the binding interactions of the compounds with specific protein sites, indicating their therapeutic potential in medicinal chemistry (Kumara et al., 2017).

Future Directions

The future directions for the study or use of this compound are not specified in the search results .

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQQVFSAZXLITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939174-64-7
Record name 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
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